2-(N,N-Dimethylamino)-6-iodopyrazine
Overview
Description
The compound “2-(N,N-Dimethylamino)-6-iodopyrazine” is a pyrazine derivative. Pyrazines are aromatic six-membered rings with two nitrogen atoms. In this case, the pyrazine ring is substituted at the 2-position with a N,N-dimethylamino group and at the 6-position with an iodine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazine ring, with the N,N-dimethylamino and iodine substituents. The N,N-dimethylamino group would likely impart some basicity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the N,N-dimethylamino group could potentially make this compound a weak base. The iodine atom might make the compound more dense and could potentially affect its boiling and melting points .Scientific Research Applications
Catalytic Reactions and Synthesis of Bioactive Compounds
2-(N,N-Dimethylamino)-6-iodopyrazine serves as a crucial intermediate in the synthesis of N-substituted nicotinamides and pyridyl-glyoxylamides, which are of significant biological importance. Its utility is highlighted in homogeneous catalytic aminocarbonylation reactions involving nitrogen-containing iodo-heteroaromatics. This process, facilitated by palladium catalysis, allows for the efficient synthesis of compounds that could have applications in drug discovery and medicinal chemistry due to their potential biological activities (Takács et al., 2007).
Advanced Polymer Materials
Another notable application is in the field of polymer science, where 2-(N,N-Dimethylamino)-6-iodopyrazine-related structures are utilized in the synthesis of cationic diblock copolymers. These polymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, showcasing their potential for use in drug delivery systems, responsive materials, and nanotechnology (Bütün et al., 2001).
Frustrated Lewis Pairs and Hydrogen Storage
In the realm of inorganic chemistry and materials science, derivatives of 2-(N,N-Dimethylamino)-6-iodopyrazine participate in the formation of intramolecular frustrated Lewis pairs. These unique molecular structures, capable of activating small molecules such as hydrogen, have implications for hydrogen storage and catalysis, pointing towards their role in developing sustainable energy solutions (Körte et al., 2015).
Corrosion Inhibition
In the field of materials science, specifically in corrosion science, derivatives of 2-(N,N-Dimethylamino)-6-iodopyrazine have been studied for their corrosion inhibiting properties on carbon steel in acidic environments. These studies not only contribute to the understanding of corrosion mechanisms but also to the development of more effective corrosion inhibitors, which are critical in industrial applications to enhance the longevity and reliability of metal components (Hu et al., 2016).
Future Directions
properties
IUPAC Name |
6-iodo-N,N-dimethylpyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACQSWJTVMYKTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577954 | |
Record name | 6-Iodo-N,N-dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N,N-Dimethylamino)-6-iodopyrazine | |
CAS RN |
125060-66-4 | |
Record name | 6-Iodo-N,N-dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.